molecular formula C8H7BrF2O2S B6257389 1-bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene CAS No. 1823318-61-1

1-bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene

Cat. No.: B6257389
CAS No.: 1823318-61-1
M. Wt: 285.1
InChI Key:
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Description

1-bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene is an organic compound with the molecular formula C8H7BrF2O2S This compound is characterized by the presence of bromine, fluorine, and a methanesulfonylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substitution pattern.

    Fluorination: The fluorine atoms are introduced using a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST).

    Methanesulfonylation: The methanesulfonylmethyl group is introduced through a reaction with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis and scale-up techniques would apply, ensuring the reactions are carried out efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in a substitution reaction.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The compound can be reduced to remove the methanesulfonylmethyl group or to modify the fluorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Products will vary depending on the nucleophile used.

    Electrophilic Aromatic Substitution: Products include nitro or sulfonyl derivatives of the benzene ring.

    Reduction: Products include deprotected or partially reduced derivatives.

Scientific Research Applications

1-bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene has several applications in scientific research:

    Material Science: The presence of bromine and fluorine atoms suggests potential use in the development of fire retardant materials.

    Pharmaceuticals: The compound’s unique structure may be useful in the synthesis of pharmaceutical intermediates.

    Organic Synthesis: The methanesulfonylmethyl group is a common leaving group, making this compound a valuable building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action for 1-bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene is not well-documented. its effects are likely mediated through its interactions with various molecular targets, such as enzymes or receptors, depending on the specific application. The electron-withdrawing properties of the bromine and fluorine atoms can influence the reactivity and stability of the compound in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-4,5-difluoro-2-methylbenzene
  • 1-bromo-2-fluoro-4-methoxybenzene
  • 1-bromo-2,2,2-trifluoroethylbenzene

Uniqueness

1-bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene is unique due to the presence of both bromine and fluorine atoms along with a methanesulfonylmethyl group. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse reactivity, making it valuable for specialized research applications.

Properties

CAS No.

1823318-61-1

Molecular Formula

C8H7BrF2O2S

Molecular Weight

285.1

Purity

0

Origin of Product

United States

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